(2E)-TCO-PNB ester
CAS No.:
Cat. No.: VC13809708
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H17NO5 |
---|---|
Molecular Weight | 291.30 g/mol |
IUPAC Name | cyclooct-2-en-1-yl (4-nitrophenyl) carbonate |
Standard InChI | InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2 |
Standard InChI Key | XNTGBHHUEQUWSQ-UHFFFAOYSA-N |
SMILES | C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The (2E)-TCO-PNB ester features a bicyclic trans-cyclooctene core linked to a p-nitrophenyl carbonate group via an ester bond. Its IUPAC name, (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, reflects this arrangement . The stereochemistry at the cyclooctene double bond (E-configuration) is critical for its reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions .
Key identifiers:
Predicted Physical Properties
Thermodynamic and bulk properties derived from computational models include:
Property | Value |
---|---|
Boiling point | 433.9 ± 45.0 °C |
Density | 1.24 ± 0.1 g/cm³ |
Storage conditions | -20°C under inert atmosphere |
These values suggest moderate thermal stability but necessitate cryogenic storage to prevent decomposition .
Synthetic Applications in Biomedical Research
Role in PROTAC Development
As a "click chemistry" reagent, (2E)-TCO-PNB ester serves as a linchpin in constructing proteolysis-targeting chimeras (PROTACs). Its TCO group undergoes iEDDA reactions with tetrazine-functionalized molecules at rates exceeding 1,000 M⁻¹s⁻¹, enabling precise spatial-temporal control over protein degradation . For example:
"The TCO-tetrazine ligation allows rapid conjugation of E3 ligase ligands to target protein binders, facilitating the study of undruggable oncoproteins."
Radiolabeling and Imaging
A 2023 study demonstrated its utility in synthesizing ¹²⁵I-labeled tetrazines for single-photon emission computed tomography (SPECT). The TCO-PNB ester's carbonate group acts as a leaving group, permitting efficient radioisotope incorporation while maintaining bioorthogonality .
GHS Code | Hazard Statement | Precautionary Measure |
---|---|---|
H315 | Skin irritation | Wear protective gloves/clothing |
H319 | Serious eye irritation | Use eye/face protection |
H335 | Respiratory irritation | Ensure adequate ventilation |
Quantity | Price (USD) | Purity |
---|---|---|
50 mg | 373 | 95% |
100 mg | 636 | 95% |
250 mg | 1,272 | 95% |
Global Supplier Network
Major manufacturers include:
Company | Location | Capacity |
---|---|---|
Xian Confluore Biological Technology | China | 1 metric ton/day |
MedChemExpress | USA | Custom synthesis |
Bide Pharmatech | China | 41,457 products |
Chinese suppliers dominate production, leveraging cost advantages in fine chemical synthesis .
Recent Advances and Future Directions
Targeted Drug Delivery
Ongoing trials exploit the TCO-PNB ester's rapid kinetics to assemble antibody-drug conjugates (ADCs) in vivo. Preclinical models show 90% tumor uptake reduction when using TCO-tagged antibodies paired with tetrazine-toxins .
Limitations and Optimization
Challenges include the TCO group's potential oxidation to less reactive cis-isomers. Novel stabilization methods using bulky substituents (e.g., adamantyl groups) are under investigation to enhance shelf life .
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